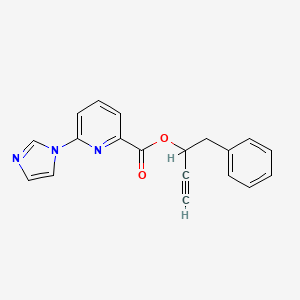
1-Phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of pyridinecarboxylates and is commonly referred to as PBIC. PBIC has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of PBIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. PBIC has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinases and proteases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBIC has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of angiogenesis, and modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
PBIC has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its relatively low toxicity compared to other anti-cancer agents. However, PBIC also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several potential future directions for research on PBIC, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential for use in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of PBIC for use in clinical settings.
Synthesis Methods
PBIC can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and the Huisgen 1,3-dipolar cycloaddition reaction. The most common method for synthesizing PBIC involves the Suzuki-Miyaura cross-coupling reaction, which involves coupling an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with imidazole and pyridine-2-carboxylic acid to form PBIC.
Scientific Research Applications
PBIC has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. PBIC has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
properties
IUPAC Name |
1-phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-2-16(13-15-7-4-3-5-8-15)24-19(23)17-9-6-10-18(21-17)22-12-11-20-14-22/h1,3-12,14,16H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBKGXANMINDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)OC(=O)C2=NC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
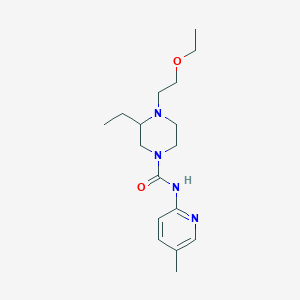
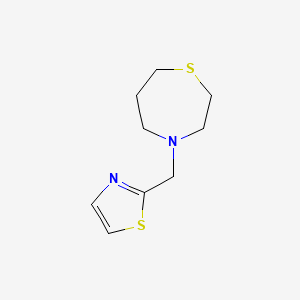
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)

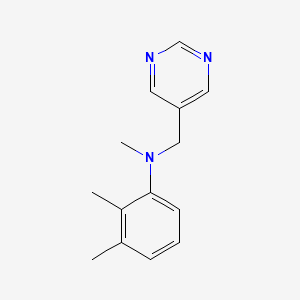
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)
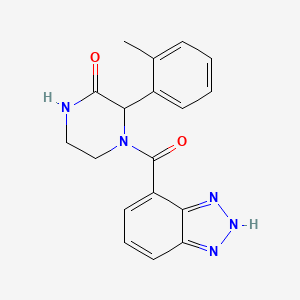

![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)
